molecular formula C13H22N2O2 B1335132 N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 626216-30-6

N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No. B1335132
CAS RN: 626216-30-6
M. Wt: 238.33 g/mol
InChI Key: DRDMCCBSCNOUAW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (N,N-DME-BD) is a novel and promising compound for scientific research applications. It is a derivative of ethylenediamine, and its structure consists of two benzene rings connected by an ethylene bridge. It is an important intermediate in the synthesis of various compounds, and its structure is versatile enough to be used in a wide range of applications. N,N-DME-BD has been studied for its potential applications in drug delivery, biochemistry, and physiology.

Scientific Research Applications

Quorum Sensing Inhibition

N’-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine: has been studied for its potential to inhibit quorum sensing (QS) in bacteria. QS is a communication system that regulates gene expression in response to cell density, controlling processes like bioluminescence, virulence, and biofilm formation . Compounds that can inhibit QS offer a novel approach to combat bacterial infections, especially those resistant to traditional antibiotics.

Synthetic Chemistry: Enamine Formation

This compound can be utilized in the formation of enamines, which are intermediates in organic synthesis. Enamines are formed when aldehydes or ketones react with secondary amines and can act as nucleophiles, similar to enolates. They are particularly useful in the Stork enamine reaction, which is a method for the alkylation and acylation of carbonyl compounds .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-15(2)9-8-14-10-11-6-5-7-12(16-3)13(11)17-4/h5-7,14H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDMCCBSCNOUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

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